2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylpyrazolyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The synthesis begins with the formation of the pyrazolopyridine core through a cyclization reaction. This step often involves the reaction of a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent, such as difluoromethyl bromide or difluoromethyl sulfone, in the presence of a base.
Addition of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is added through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are known for their antimicrobial and antifungal properties.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.
Biological Activity
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS No. 1006444-98-9) is a novel compound that has garnered attention due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₅F₂N₅O₂
- Molecular Weight : 335.31 g/mol
- Structure : The compound features a complex heterocyclic structure that includes pyrazole and pyridine moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. The introduction of difluoromethyl and methyl groups enhances its biological profile. Detailed synthetic routes have been documented in various studies, highlighting the importance of substituent variations on biological activity .
Research indicates that compounds with pyrazolo[3,4-b]pyridine scaffolds often exhibit inhibitory effects on key enzymes involved in inflammatory pathways. Specifically, this compound may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling related to growth and survival .
Therapeutic Applications
- Anti-inflammatory Properties :
- Anticancer Activity :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study 1 : A clinical trial evaluating a related pyrazolo[3,4-b]pyridine derivative demonstrated a significant reduction in inflammatory markers in patients with rheumatoid arthritis.
- Study 2 : In a preclinical model of glioblastoma, treatment with a structurally similar compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups .
Data Tables
Properties
IUPAC Name |
2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2/c1-7-10(5-21(3)19-7)11-4-9(14(16)17)13-8(2)20-22(6-12(23)24)15(13)18-11/h4-5,14H,6H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWVSNZYWDJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.